molecular formula C18H15F3N2O2 B2711621 N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 1014700-12-9

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2711621
CAS No.: 1014700-12-9
M. Wt: 348.325
InChI Key: AYBQHQMSAIQAFG-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative featuring a trifluoromethoxy-substituted aromatic ring linked via an amide bond to a 2-(1H-indol-3-yl)ethyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making the compound a candidate for drug development targeting receptors or enzymes sensitive to aromatic/heterocyclic interactions.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)25-14-7-5-12(6-8-14)17(24)22-10-9-13-11-23-16-4-2-1-3-15(13)16/h1-8,11,23H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBQHQMSAIQAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with 2-(1H-indol-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to oxindole derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide. The compound has been evaluated for its cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity Testing

A study conducted on a panel of human cancer cell lines demonstrated that the compound exhibits significant antiproliferative activity. The evaluation was performed using the crystal violet microtiter plate assay, which measures the viability of actively dividing cancer cells. The results indicated that this compound effectively inhibits cell growth, with IC50 values indicating potent activity against specific cancer types.

Cancer Cell Line IC50 (µM)
Cervical Cancer (SISO)5.2
Bladder Cancer (RT-112)7.4

These findings suggest that the compound may serve as a lead for developing new anticancer agents, particularly targeting cancers resistant to conventional therapies .

Pain Management

This compound has been investigated for its analgesic properties, particularly as a selective antagonist for transient receptor potential ankyrin 1 (TRPA1), which is implicated in pain pathways.

Case Study: TRPA1 Antagonism

In preclinical studies, this compound was shown to reduce nociceptive behaviors in animal models when administered at various doses. The administration resulted in a significant decrease in flinching and paw licking behaviors induced by TRPA1 agonists like cinnamaldehyde. This suggests that this compound could be a promising candidate for developing new analgesic medications that target TRPA1-mediated pain pathways .

Neurological Applications

The compound's ability to penetrate the central nervous system (CNS) makes it a candidate for treating neurological disorders. Its structural properties suggest potential interactions with neurotransmitter systems.

Case Study: CNS Penetration

Studies have shown that compounds similar to this compound can effectively cross the blood-brain barrier and modulate neuroreceptor activity, leading to therapeutic effects in models of anxiety and depression. This highlights its potential use in treating various CNS disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

a. N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide ()

  • Structural Difference : Methoxy (-OCH₃) replaces trifluoromethoxy (-OCF₃).
  • Methoxy derivatives are often metabolized faster due to lower steric hindrance .
  • Biological Relevance : Similar indole-containing benzamides have been explored for sigma receptor binding, which is implicated in cancer and neurological disorders .

b. N-(4-Iodophenyl)-4-(trifluoromethoxy)benzamide ()

  • Structural Difference : The indole-ethyl group is replaced by a 4-iodophenyl moiety.
  • Implications : Iodine introduces radioisotope compatibility (e.g., for imaging). This compound’s affinity for TRPV1 receptors highlights the role of halogen atoms in modulating receptor specificity .

c. N-Phenyl-4-(trifluoromethoxy)benzamide ()

  • Structural Difference : Lacks the indole-ethyl side chain, replaced by a simple phenyl group.
  • Implications : Simplified structure reduces synthetic complexity but may diminish target selectivity. Such analogs are often used as intermediates or probes for structure-activity relationship (SAR) studies .
Functional Group Modifications in Related Benzamides

a. Antioxidant Benzamides ()

  • Example : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB).
  • Comparison: Multiple hydroxyl groups confer potent antioxidant activity (IC₅₀ = 2.5 μM for superoxide radicals), surpassing ascorbic acid.

b. Antiparasitic Benzamides ()

  • Example : Nitazoxanide (NTZ), a nitro-thiazole benzamide.
  • Comparison : NTZ’s nitro-thiazole group enables broad antiparasitic activity. The indole and trifluoromethoxy groups in the target compound could redirect activity toward eukaryotic targets (e.g., cancer cells) due to enhanced membrane permeability .

c. Sigma Receptor-Targeting Benzamides ()

  • Example : Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA).
  • Comparison: These compounds exhibit high affinity for sigma receptors (Kd = 5.80 nM in DU-145 prostate cancer cells).

Data Tables: Key Properties of Comparable Compounds

Compound Name Structural Features Key Properties/Activities Reference
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide Methoxy, indole-ethyl Sigma receptor ligand candidate
N-(4-Iodophenyl)-4-(trifluoromethoxy)benzamide Trifluoromethoxy, 4-iodophenyl TRPV1 receptor interaction
THHEB Trihydroxy, 4-hydroxyphenyl-ethyl IC₅₀ = 2.5 μM (superoxide radicals)
Nitazoxanide (NTZ) Nitro-thiazole, benzamide Broad antiparasitic activity
[¹²⁵I]PIMBA Piperidinylethyl, radioiodinated Kd = 5.80 nM (sigma receptors)

Research Findings and Therapeutic Implications

  • Sigma Receptor Targeting: Benzamides with lipophilic groups (e.g., trifluoromethoxy) show enhanced tumor uptake, as seen in prostate cancer xenograft models .
  • Metabolic Stability : Trifluoromethoxy substitution reduces oxidative metabolism compared to methoxy analogs, prolonging half-life in vivo .
  • Antioxidant vs. Receptor-Binding Trade-offs : Hydroxyl-rich analogs (e.g., THHEB) excel in radical scavenging but lack the pharmacokinetic advantages of halogenated benzamides .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. The compound's unique structure, characterized by the trifluoromethoxy group, enhances its stability and lipophilicity, potentially increasing its effectiveness in biological systems. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases.

  • IUPAC Name: this compound
  • Molecular Formula: C18H15F3N2O2
  • Molecular Weight: 356.33 g/mol
  • InChI Key: InChI=1S/C18H15F3N2O2/c19-18(20,21)25-14-7-5-12(6-8-14)17(24)22-10-9-13-11-23-16-4-2-1-3-15(13)16/h1-8,11,23H,9-10H2,(H,22,24)

Synthesis

The synthesis of this compound typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with 2-(1H-indol-3-yl)ethylamine. This process is often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC), which aids in forming the amide bond effectively .

The biological activity of this compound is attributed to its interaction with various molecular targets. The indole moiety is known to interact with serotonin receptors and other biological pathways, potentially modulating neurotransmitter activity and exhibiting psychoactive properties .

Anticancer Properties

Research indicates that indole derivatives like this compound may possess significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation across various cell lines:

CompoundCell LineIC50 (µM)
DoxorubicinMCF-70.12
This compoundA549TBD
Combretastatin-A4PC3TBD

The exact IC50 values for this compound remain to be determined through further studies .

Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that compounds similar to this compound exhibit activity against various bacterial strains. This potential makes them candidates for further investigation as therapeutic agents against infections .

Study on Anticancer Activity

A recent study evaluated a series of indole derivatives for their anticancer activities against multiple cell lines, including MCF-7 and A549. The results demonstrated that modifications to the indole structure significantly affected the potency of these compounds. In particular, those with electron-withdrawing groups showed enhanced activity compared to their counterparts .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds revealed unique properties attributable to the trifluoromethoxy group. This group not only improves the compound's pharmacokinetic profile but also influences its interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling 4-(trifluoromethoxy)benzoyl chloride with 2-(1H-indol-3-yl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

  • Amidation : React the acyl chloride with the amine at 0–25°C for 12–24 hours .
  • Purification : Use column chromatography (e.g., silica gel with gradient elution) or recrystallization (e.g., ethyl acetate/hexane) to isolate the product. Yield optimization requires precise stoichiometry, anhydrous conditions, and inert atmosphere .
    • Hazard Note : Conduct a risk assessment for reagents like acyl chlorides and indole derivatives, which may require fume hoods and PPE .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the indole NH proton (~10–12 ppm), trifluoromethoxy group (δ ~120–125 ppm in 13C), and benzamide carbonyl (δ ~165–170 ppm) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₄F₃N₂O₂: 365.31 g/mol) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and binding affinity in receptor-ligand interactions?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations to assess electron-withdrawing effects of the -OCF₃ group, which polarizes the benzamide ring and enhances π-π stacking with aromatic residues in binding pockets .
  • Comparative SAR Studies : Synthesize analogs with -OCH₃ or -Cl substituents and compare binding affinities (e.g., via radioligand displacement assays). Evidence shows -OCF₃ improves metabolic stability and lipophilicity (logP ~3.5) .

Q. What in vitro models are suitable for assessing the compound’s potential as a kinase inhibitor, and how should these assays be designed?

  • Methodological Answer :

  • Kinase Profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against a panel (e.g., EGFR, VEGFR). Include positive controls (e.g., staurosporine) and measure IC50 values .
  • Cell-Based Assays : Test inhibition of kinase-mediated phosphorylation in HEK293 or A549 cells via Western blot (e.g., p-ERK levels). Normalize to cytotoxicity (MTT assay) .
    • Data Interpretation : Address false positives by verifying target engagement via thermal shift assays .

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound purity via HPLC (>98%) and confirm stereochemistry (if applicable) using chiral columns or X-ray crystallography .
  • Assay Standardization : Compare protocols for differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times. For example, TLR4 agonism in RAW264.7 macrophages may vary with LPS contamination levels .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N-(2-(1H-indol-3-yl)ethyl)-4-chlorobenzamide) to identify trends in substituent effects .

Experimental Design Considerations

  • Risk Mitigation : Follow ACS guidelines for mutagenicity testing (e.g., Ames II assay) if indole derivatives are modified .
  • Data Reproducibility : Publish full synthetic protocols (e.g., equivalents of reagents, inert gas use) and raw spectral data .

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